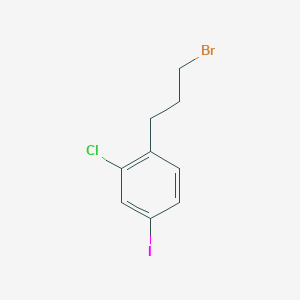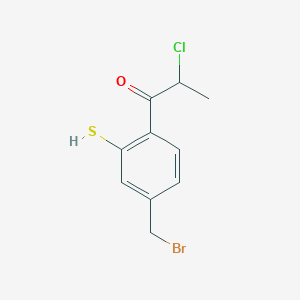
1,3-Dimethoxy-5-ethyl-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-5-ethyl-2-fluorobenzene is an aromatic compound characterized by the presence of two methoxy groups, an ethyl group, and a fluorine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-5-ethyl-2-fluorobenzene can be synthesized through several methods, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. One common method involves the fluorination of 1,3-dimethoxy-5-ethylbenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-5-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives with electrophiles replacing hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Applications De Recherche Scientifique
1,3-Dimethoxy-5-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-5-ethyl-2-fluorobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy groups activate the benzene ring, making it more susceptible to attack by electrophiles. In nucleophilic aromatic substitution reactions, the fluorine atom can be displaced by nucleophiles, leading to the formation of new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethoxy-5-fluorobenzene: Similar structure but lacks the ethyl group.
1,3-Dimethoxy-5-ethylbenzene: Similar structure but lacks the fluorine atom.
1,3-Dimethoxybenzene: Lacks both the ethyl and fluorine groups.
Uniqueness
1,3-Dimethoxy-5-ethyl-2-fluorobenzene is unique due to the combination of methoxy, ethyl, and fluorine substituents on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H13FO2 |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
5-ethyl-2-fluoro-1,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6H,4H2,1-3H3 |
Clé InChI |
SMRYWOHGOOYLKU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)OC)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





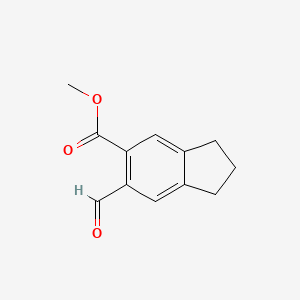
![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)
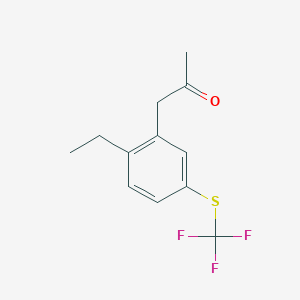


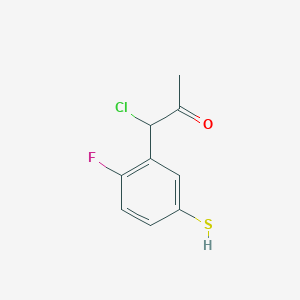
![2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid](/img/structure/B14061137.png)
